molecular formula C8H6ClN3O2 B8229531 Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate

Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B8229531
M. Wt: 211.60 g/mol
InChI Key: ZSXYZGSFJXBZFR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate is a chemical compound belonging to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and chloroform.

    Reaction Conditions: The reaction is carried out under reflux conditions with a suitable catalyst, such as copper(I) chloride.

    Esterification: The resulting intermediate is then esterified using methanol to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the formulation of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate can be compared with other benzotriazole derivatives, such as:

  • 5-Methyl-1H-benzotriazole
  • 6-Methyl-1H-benzotriazole
  • 5-Tolyltriazole

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

methyl 6-chloro-2H-benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-6-7(3-5(4)9)11-12-10-6/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXYZGSFJXBZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNN=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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